molecular formula C17H19BrN2O B2947031 N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide CAS No. 2055841-41-1

N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide

Cat. No.: B2947031
CAS No.: 2055841-41-1
M. Wt: 347.256
InChI Key: DCIRVBJXKJONOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide typically involves the reaction of 3-bromopyridine-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for cost, efficiency, and safety. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(3-chloropyridin-2-yl)pivalamide
  • N-Benzyl-N-(3-fluoropyridin-2-yl)pivalamide
  • N-Benzyl-N-(3-iodopyridin-2-yl)pivalamide

Uniqueness

N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide is unique due to the presence of the bromine atom in the pyridinyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-benzyl-N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c1-17(2,3)16(21)20(12-13-8-5-4-6-9-13)15-14(18)10-7-11-19-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIRVBJXKJONOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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